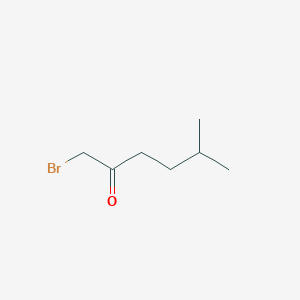

1-bromo-5-methyl-2-Hexanone

Description

1-Bromo-5-methyl-2-hexanone is a brominated ketone with the molecular formula C₇H₁₁BrO (molecular weight: 193.07 g/mol). Its structure features a six-carbon chain with a ketone group at position 2, a bromine substituent at position 1, and a methyl branch at position 5. This compound is primarily used in organic synthesis, particularly in alkylation or nucleophilic substitution reactions, where the bromine acts as a leaving group. The ketone group at position 2 enhances polarity, influencing solubility and reactivity.

Properties

CAS No. |

136604-90-5 |

|---|---|

Molecular Formula |

C7H13BrO |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

1-bromo-5-methylhexan-2-one |

InChI |

InChI=1S/C7H13BrO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

LAIOKBCBCQXLNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-Hexanone can be synthesized through several methods. One common approach is the bromination of 5-methyl-2-hexanone using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the alpha-carbon of the ketone.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methyl-2-Hexanone undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or esters.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-Bromo-5-methyl-2-Hexanone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug precursors.

Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-bromo-5-methyl-2-Hexanone exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes or other biomolecules to achieve the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-bromo-5-methyl-2-hexanone with analogous brominated alkanes, ethers, and ketones, based on structural and functional group differences, inferred properties, and evidence-derived data.

1-Bromohexane (C₆H₁₃Br)

1-Bromo-2-Ethoxy-5-Methylhexane (C₉H₁₉BrO)

- Molecular Weight : 223.15 g/mol .

- Functional Groups : Bromoalkane with an ether group (ethoxy at position 2).

- Key Differences :

- The ether group reduces polarity compared to a ketone, lowering boiling point (estimated ~180–190°C).

- Reactivity: Ethers are less reactive toward nucleophiles than ketones, limiting applications in carbonyl chemistry.

- Synthesis : LookChem highlights feasible routes involving Williamson ether synthesis or bromination of pre-functionalized intermediates .

1-Bromo-2-Methylpentane (C₆H₁₁Br)

- Molecular Weight : 163.06 g/mol (inferred from ).

- Functional Groups : Branched bromoalkane with a methyl group at position 2.

- Key Differences :

- Absence of a ketone group reduces dipole interactions and solubility in polar solvents.

- Reactivity: Tertiary bromine (due to branching) favors SN1 mechanisms over SN2.

5-Bromo-2-Acetylnaphthalene Derivatives

- Example : 2-Acetyl-5-bromo-6-methoxynaphthalene (C₁₃H₁₁BrO₂) .

- Key Differences :

- Aromatic brominated ketones exhibit distinct reactivity (e.g., electrophilic substitution on the naphthalene ring).

- Higher molecular weight (279.13 g/mol) and melting points due to aromatic stacking.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, inferred) | Reactivity Profile |

|---|---|---|---|---|---|

| 1-Bromo-5-methyl-2-hexanone | C₇H₁₁BrO | 193.07 | Bromo, ketone, methyl | 190–200 | SN2 at Br; ketone stabilization |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | Bromoalkane | 155–160 | SN2 at primary Br |

| 1-Bromo-2-ethoxy-5-methylhexane | C₉H₁₉BrO | 223.15 | Bromo, ether, methyl | 180–190 | Limited by ether stability |

| 1-Bromo-2-methylpentane | C₆H₁₁Br | 163.06 | Bromoalkane, branched | 140–150 | SN1 at tertiary Br |

| 2-Acetyl-5-bromo-6-methoxynaphthalene | C₁₃H₁₁BrO₂ | 279.13 | Aromatic bromo, ketone | >250 (solid) | Electrophilic aromatic substitution |

Biological Activity

1-Bromo-5-methyl-2-hexanone, with the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies that highlight its effects on various biological systems.

- CAS Number : 10226-29-6

- Molecular Structure : The compound features a bromine atom attached to the first carbon of a hexanone chain, which influences its reactivity and biological interactions.

Biological Activity Overview

1-Bromo-5-methyl-2-hexanone is primarily studied for its potential toxicity and interaction with biological systems. The compound's structure suggests it may exhibit both antibacterial and antifungal properties, as many halogenated ketones have been shown to possess such activities.

Toxicity Studies

Toxicity assessments have been conducted using various biological models, including protozoan assays and mammalian cell lines. One notable study involved the use of Tetrahymena , a ciliated protozoan, to evaluate the acute toxicity of the compound. The results indicated that 1-bromo-5-methyl-2-hexanone had a significant toxic effect on cell viability, with an LC50 value determined through standard toxicity testing protocols .

1. Antimicrobial Activity

A study focused on the antimicrobial properties of halogenated ketones, including 1-bromo-5-methyl-2-hexanone, revealed that it exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Cytotoxic Effects

In vitro studies on mammalian cell lines demonstrated that exposure to varying concentrations of 1-bromo-5-methyl-2-hexanone resulted in dose-dependent cytotoxicity. The compound was found to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

Research Findings Summary

Synthesis and Applications

The synthesis of 1-bromo-5-methyl-2-hexanone typically involves the bromination of 5-methyl-2-hexanone under controlled conditions. This reaction can be optimized for yield and purity by adjusting temperature and reaction time.

Potential Applications

Given its biological activities, 1-bromo-5-methyl-2-hexanone may have applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.

- Agriculture : As a potential biopesticide due to its toxicity towards certain pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.